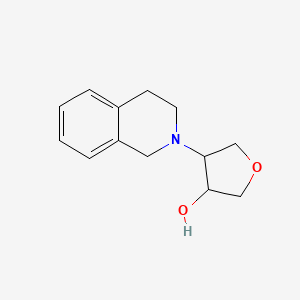
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline ring attached to an oxolan-3-ol group. The InChI code for this compound is1S/C16H17NO.ClH/c18-16-7-5-13 (6-8-16)11-17-10-9-14-3-1-2-4-15 (14)12-17;/h1-8,18H,9-12H2;1H . Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride, is 275.78 . More specific physical and chemical properties of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol” are not available from the search results.Aplicaciones Científicas De Investigación
Therapeutic Potential in Cancer and CNS Disorders
The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol, as a part of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, has been investigated for its therapeutic potential in various domains, including cancer and central nervous system (CNS) disorders. THIQ derivatives have been identified for their anticancer properties, evidenced by the approval of trabectedin for treating soft tissue sarcomas. This milestone underscores the significance of THIQ compounds in anticancer drug discovery. Moreover, specific derivatives within this class have shown promising results against a spectrum of diseases, including malaria, CNS disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as HIV, HSV, and tuberculosis. The exploration of THIQ derivatives, including this compound, highlights their potential as novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).
Role in Anticancer Antibiotics
Trabectedin, a marine-derived compound featuring a tetrahydroisoquinoline structure similar to this compound, exemplifies the potential of THIQ derivatives in oncology. Its mechanism involves interactions with DNA, affecting transcription factors, DNA binding proteins, and DNA repair pathways. This distinct action suggests that compounds within the THIQ class could offer new avenues for cancer treatment, supporting further research into their application in oncology (D’Incalci & Galmarini, 2010).
Implications for Neurodegenerative Diseases
The study of derivatives like salsolinol, related to this compound, reveals potential implications for catecholaminergic transmission in the brain. These compounds could play roles in regulating neurotransmitter systems implicated in neurodegenerative diseases such as Parkinson's disease and chronic alcoholism, hinting at the possibility of developing new treatments for these conditions based on THIQ derivatives (Mravec, 2006).
Contribution to Antimicrobial and Antiviral Research
The exploration of THIQ derivatives extends to antimicrobial and antiviral applications, indicating a versatile therapeutic profile for compounds like this compound. Research on related compounds demonstrates efficacy against HSV, showcasing the potential of THIQ derivatives in developing new antiviral agents (Zhang Yi-zh, 2006).
Direcciones Futuras
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSIIBJONMKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2733310.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)
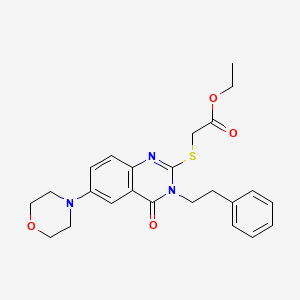
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)
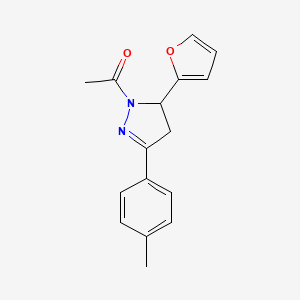
![6-Chloro-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2733323.png)
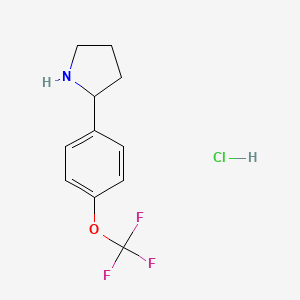
![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)
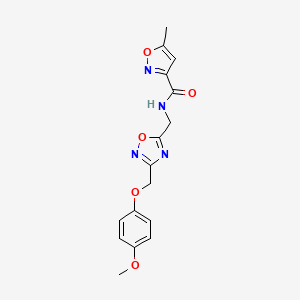
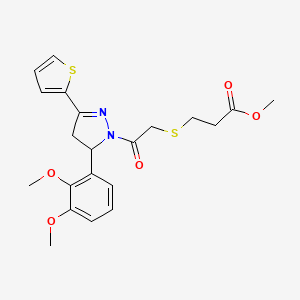
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)